2-(Naphthalen-2-yl)-1H-benzo[d]imidazole
Description
Properties
CAS No. |
3367-02-0 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19) |
InChI Key |
UACFCMJTOGOMCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method Using o-Phenylenediamine and 2-Naphthaldehyde
The most common and straightforward approach involves the condensation of o-phenylenediamine with 2-naphthaldehyde or its derivatives under acidic or catalytic conditions to form the benzimidazole ring.
- Procedure : Typically, equimolar amounts of o-phenylenediamine and 2-naphthaldehyde are refluxed in solvents such as ethanol or acetic acid. Catalysts like ZnO nanoparticles have been used to enhance the reaction efficiency.
- Catalysts : ZnO nanoparticles have been shown to improve yield and reduce reaction time compared to traditional methods.
- Yields : Yields range from moderate to good (approximately 60-80%), with ZnO nanoparticle catalysis providing better yields (up to 80%) compared to traditional acid catalysis.
- Characterization : Products are confirmed by NMR, with characteristic signals for benzimidazole NH and aromatic protons, and by melting point analysis.
| Parameter | Traditional Acid Catalysis | ZnO Nanoparticles Catalysis |
|---|---|---|
| Reaction Time | Several hours | Reduced |
| Yield (%) | ~60-70 | ~80 |
| Solvent | Ethanol, Acetic Acid | Ethanol |
| Temperature | Reflux | Reflux or room temperature |
| Environmental Impact | Moderate | Eco-friendly (nano-catalyst) |
This method is widely reported and serves as a baseline for comparison with newer techniques.
One-Pot Aerobic Oxidative Condensation Using Benzyl Alcohols
A more recent advancement is the one-pot aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines, which bypasses the need for preformed aldehydes.
- Mechanism : The reaction proceeds via oxidation of benzyl alcohol to benzaldehyde in situ, followed by condensation with o-phenylenediamine.
- Catalytic System : The reaction employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and ionic liquids under aerobic conditions.
- Conditions : Mild temperatures (~45 °C), atmospheric oxygen as oxidant.
- Yields : Up to 85% isolated yields reported.
- Advantages : Avoids use of pre-synthesized aldehydes, mild conditions, and uses oxygen as a green oxidant.
| Step | Description |
|---|---|
| Step 1 | Oxidation of benzyl alcohol to aldehyde using TEMPO catalyst |
| Step 2 | Condensation of aldehyde with o-phenylenediamine |
| Temperature | 45–55 °C |
| Atmosphere | Air/Oxygen |
| Yield | Up to 85% |
This method is applicable to various substituted benzimidazoles and provides an eco-friendly alternative to classical methods.
Aqueous Base-Mediated Carbon-Nitrogen Cross-Coupling
An innovative aqueous synthesis involves a carbon-nitrogen cross-coupling reaction under basic conditions.
- Reagents : N-(2-iodophenyl)benzamidine as precursor.
- Base : Potassium carbonate (K2CO3).
- Solvent : Water.
- Temperature : 100 °C.
- Reaction Time : ~30 hours.
- Yield : Approximately 80% yield.
- Advantages : Water as solvent, avoiding organic solvents, and relatively high yield.
This method highlights the potential of green chemistry approaches in benzimidazole synthesis.
Visible Light Mediated Photocatalyst-Free One-Pot Synthesis
A cutting-edge approach uses visible light to mediate a photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for 2-(naphthalen-2-yl)-1H-benzo[d]imidazole derivatives.
- Process : Three-step one-pot reaction including N-substitution of o-phenylenediamines, thiourea formation, and cyclodesulfurization under blue LED light.
- Solvent : Aqueous ethanol mixture (90% ethanol, 10% water).
- Conditions : Room temperature, air atmosphere.
- Time : 6 hours irradiation.
- Yields : Up to 92%.
- Advantages : Mild conditions, no need for photocatalysts, environmentally benign solvents, and scalable to gram quantities.
- Mechanism : Radical pathway involving thiyl radicals and reactive oxygen species.
| Parameter | Details |
|---|---|
| Light Source | Blue LED (3 W) |
| Solvent | 90% Ethanol / 10% Water |
| Temperature | Room temperature |
| Reaction Time | 6 hours |
| Yield | Up to 92% |
| Scalability | Demonstrated gram-scale synthesis |
| Environmental Impact | Low, no toxic catalysts or solvents |
This method represents a significant advancement in sustainable benzimidazole synthesis.
Sodium Metabisulfite Adduct Method in DMF
Another reported method involves the reaction of sodium metabisulfite adducts of 2-naphthaldehyde with substituted 3-amino-4-(N-substituted-amino)benzonitriles in DMF at elevated temperatures.
- Conditions : Heating at 120 °C for 3-4 hours.
- Work-up : Cooling, addition of K2CO3 solution, filtration.
- Purification : Crystallization or column chromatography.
- Application : Useful for functionalized benzimidazole derivatives including 1-butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole derivatives.
- Advantages : Allows introduction of substituents on benzimidazole ring, suitable for complex derivatives.
This method is particularly useful for synthesizing substituted benzimidazoles with functional groups for further derivatization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation (ZnO catalysis) | o-Phenylenediamine, 2-naphthaldehyde | Reflux in ethanol, ZnO NPs catalyst | 60-80 | Simple, improved yield with ZnO | Requires reflux, moderate time |
| One-Pot Aerobic Oxidative Condensation | Benzyl alcohol, o-phenylenediamine | 45-55 °C, TEMPO, ionic liquids | Up to 85 | Mild, green oxidant (O2), one-pot | Requires specific catalysts |
| Aqueous Base-Mediated Cross-Coupling | N-(2-iodophenyl)benzamidine, K2CO3 | 100 °C, water, 30 h | ~80 | Water as solvent, green chemistry | Long reaction time |
| Visible Light Photocatalyst-Free One-Pot | o-Phenylenediamine, isothiocyanates | Room temp, blue LED, aqueous EtOH | Up to 92 | Mild, scalable, eco-friendly | Requires light source |
| Sodium Metabisulfite Adduct in DMF | Sodium metabisulfite adduct, amines | 120 °C, DMF, 3-4 h | Moderate | Functionalized derivatives | High temperature, organic solvent |
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: Investigated for its potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Materials Science: Employed in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Functional Comparisons
- GABA-A Receptor Affinity: Substituent position critically impacts activity. For example, 2-(4-fluorophenyl)-1H-benzimidazole derivatives with methyl groups at the 5-position of the benzimidazole core lose GABA-A receptor affinity, whereas unsubstituted analogues retain it . The naphthyl group’s bulkiness in 2-(naphthalen-2-yl)-1H-benzimidazole may sterically hinder receptor binding, though this requires experimental validation.
- Antimicrobial Activity: 2-(5-Iodo-1H-indol-3-yl)-1H-benzimidazole (3n) exhibits superior antimycobacterial activity compared to its quinazolinone homolog, highlighting the importance of the benzimidazole scaffold . The naphthyl derivative’s extended π-system could enhance interactions with microbial targets, but direct data is lacking.
- Anticorrosion Properties: 2-(4-methoxynaphthalen-1-yl)-1H-benzimidazole (I) demonstrates notable anticorrosion efficacy, attributed to electron-donating methoxy groups enhancing adsorption on metal surfaces . The non-methoxy naphthyl analogue (2-(naphthalen-2-yl)) may exhibit different behavior due to altered electronic effects.
Electronic and Computational Insights
- DFT Studies: Derivatives like 2-(4-methoxynaphthalen-1-yl)-1H-benzimidazole (I) show distinct electronic profiles in density functional theory (DFT) calculations, with HOMO-LUMO gaps influenced by substituent electronegativity . The naphthyl group’s electron-rich nature in 2-(naphthalen-2-yl)-1H-benzimidazole may facilitate π-π stacking in supramolecular applications.
- Molecular Docking: Docking studies on 2-(4-fluorophenyl)-1H-benzimidazole reveal that substituent positioning affects binding to the GABA-A receptor’s allosteric site . The naphthyl group’s larger surface area could alter binding modes in analogous targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(naphthalen-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of o-phenylenediamine with naphthalen-2-carboxaldehyde under acidic conditions (e.g., acetic acid or HCl). Catalysts such as nano SiO₂ significantly improve yields (up to 92%) by enhancing reaction efficiency and reducing side products . Alternative methods include one-pot reactions using LaCl₃ as a catalyst, which simplifies purification and achieves yields of 78–85% .
- Key Data : ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks at δ 12.94 (imidazole NH), 8.11–8.02 (naphthyl protons), and 7.80–7.58 (benzimidazole aromatic protons) .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign aromatic protons and carbons to distinguish benzimidazole and naphthyl moieties .
- LCMS : Confirm molecular weight (e.g., m/z 245.10 [M+H]⁺) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. What solvents and catalysts are optimal for scaling up synthesis while minimizing environmental impact?
- Methodology : Ethanol or water-based systems are preferred for greener synthesis. Nano SiO₂ is reusable for up to five cycles without significant loss of catalytic activity, reducing waste . Avoid halogenated solvents (e.g., DCM) due to toxicity concerns.
Advanced Research Questions
Q. How do substituents on the benzimidazole core affect biological activity, such as EGFR inhibition or anticancer properties?
- Methodology : Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at positions R₁–R₆ of the benzimidazole scaffold and evaluate via:
- Molecular Docking : Assess binding affinity to EGFR (e.g., derivatives with -Cl at R₂ show ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for unsubstituted analogs) .
- In vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12.3 µM for 2-(4-chlorophenyl) analogs vs. >50 µM for unsubstituted derivatives) .
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve tautomerism or polymorphism. For example, the benzene hemisolvate form shows a planar imidazole ring (r.m.s. deviation = 0.0056 Å) with intramolecular C–H⋯π interactions stabilizing the structure .
- DFT Calculations : Compare experimental vs. theoretical bond lengths (e.g., C–N = 1.33 Å experimentally vs. 1.35 Å computationally) to validate crystallographic data .
Q. How can computational tools streamline retrosynthesis and predict reaction pathways for novel analogs?
- Methodology : Use AI-driven platforms (e.g., PubChem’s retrosynthesis tool) to propose routes based on template relevance (Pistachio/Bkms_metabolic databases). For example:
- One-Step Synthesis : Predict feasible pathways using precursor scoring (plausibility threshold >0.01) .
- SAR Analysis : Machine learning models correlate substituent electronegativity with bioactivity, guiding rational design .
Q. What experimental approaches address contradictions in antimicrobial activity data across substituted analogs?
- Methodology :
- Dose-Response Studies : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with -Br at R₄ show MIC = 8 µg/mL vs. 32 µg/mL for -CH₃ analogs .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may deactivate compounds in certain bacterial strains, explaining variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
